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Abstract
Heptadecanoyl chloride, a 17-carbon saturated fatty acyl chloride, is a versatile reagent with

significant applications in synthetic chemistry and biomedical research. Its utility spans the

synthesis of complex lipids and bioactive molecules, serving as a crucial tool in drug delivery

systems and as an internal standard in lipidomics. This guide provides a comprehensive

overview of the core research applications of heptadecanoyl chloride, detailing experimental

protocols, summarizing key quantitative data, and illustrating relevant biological pathways.

Introduction
Heptadecanoyl chloride (C₁₇H₃₃ClO) is a reactive organic compound valued for its ability to

readily undergo acylation reactions with a variety of nucleophiles, including alcohols, amines,

and aromatic compounds.[1][2] This reactivity makes it an essential building block for the

synthesis of a diverse range of fatty acid derivatives, such as esters and amides.[3] Beyond its

role in chemical synthesis, the heptadecanoyl group (C17:0) serves as an important odd-chain

fatty acid marker in biological systems. As it is present in low abundance in most biological

samples, it is an ideal internal standard for accurate quantification in lipidomics studies.[1][4]

Furthermore, recent research has highlighted the biological activities of heptadecanoic acid,

the parent fatty acid of heptadecanoyl chloride, particularly in cancer research, where it has

been shown to induce apoptosis and influence key signaling pathways.[5][6]
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Physicochemical Properties and Data
A summary of the key physicochemical properties of heptadecanoyl chloride is presented in

the table below for easy reference.

Property Value Reference

Synonyms
Margaroyl chloride, n-

Heptadecanoyl chloride
[2]

CAS Number 40480-10-2 [2]

Molecular Formula C₁₇H₃₃ClO [7]

Molecular Weight 288.90 g/mol [7]

Appearance Colorless to light yellow liquid [2]

Boiling Point 176 °C at 4 mmHg [7]

Density 0.883 g/mL at 25 °C [7]

Refractive Index n20/D 1.453 [7]

Purity ≥98% [7]

Key Research Applications
Synthesis of Bioactive Molecules and Complex Lipids
Heptadecanoyl chloride is a key reagent in the synthesis of various fatty acid derivatives with

applications in pharmaceuticals and cosmetics.[3] Its ability to form stable amide and ester

linkages is crucial for creating novel compounds for drug delivery and formulation.[3]

Heptadecanoyl chloride readily reacts with primary and secondary amines to form N-

heptadecanoyl amides and with alcohols to form heptadecanoate esters. These reactions are

typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General N-Acylation of an Amine with Heptadecanoyl Chloride
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as

triethylamine or pyridine (1.1 equivalents) in an anhydrous aprotic solvent like

dichloromethane (DCM) or tetrahydrofuran (THF).

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this, add a solution of

heptadecanoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise with

stirring.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-

12 hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

Work-up: Upon completion, quench the reaction by adding water or a dilute aqueous acid

solution. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude

product can be purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for N-Acylation of an Amine
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Reaction Setup

Reaction

Work-up & Purification
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Heptadecanoyl Chloride (1.05 eq)

dropwise addition

Stir at RT (2-12h)

Quench (H2O or dilute acid)

Extract (e.g., EtOAc)

Purify (Chromatography/Recrystallization)

N-Heptadecanoyl Amide
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General workflow for the N-acylation of an amine using heptadecanoyl chloride.
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Heptadecanoyl chloride can be used to acylate aromatic compounds in the presence of a

Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a Friedel-Crafts acylation reaction.[8]

[9] This reaction introduces the heptadecanoyl group onto the aromatic ring, forming an aryl

ketone.

Experimental Protocol: Friedel-Crafts Acylation of Benzene with Heptadecanoyl Chloride

Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel,

reflux condenser, and a gas outlet to a trap, suspend anhydrous aluminum chloride (1.1 - 1.3

equivalents) in an excess of the aromatic substrate (e.g., benzene) or an inert solvent like

carbon disulfide or nitrobenzene under an inert atmosphere.

Addition of Acyl Chloride: Cool the suspension to 0-5 °C using an ice bath. Add

heptadecanoyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous

stirring. Control the rate of addition to maintain the temperature.

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes,

then warm to room temperature or heat to reflux (e.g., 60 °C) for 1-3 hours to complete the

reaction.[8]

Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated

hydrochloric acid to decompose the aluminum chloride complex.

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a

suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water, sodium

bicarbonate solution, and brine. Dry over an anhydrous drying agent, filter, and remove the

solvent under reduced pressure. The resulting aryl ketone can be purified by distillation or

recrystallization.

Mechanism of Friedel-Crafts Acylation
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Step 1: Acylium Ion Formation

Step 2: Electrophilic Attack Step 3: Deprotonation

Heptadecanoyl Chloride Acylium Ion (Electrophile)+ AlCl3

AlCl3 (Lewis Acid)

Benzene Ring Sigma Complex (Arenium Ion)+ Acylium Ion Deprotonation- H+ Aryl Ketone

Click to download full resolution via product page

Simplified mechanism of the Friedel-Crafts acylation reaction.

Heptadecanoyl chloride is used in the synthesis of thiazole-based amides, which are of

interest in medicinal chemistry.[10] The synthesis typically involves the acylation of an

aminothiazole derivative.

Lipidomics and Use as an Internal Standard
Heptadecanoic acid (C17:0) and its derivatives are widely used as internal standards in

lipidomics for the quantification of fatty acids and other lipids by mass spectrometry (MS).[1][4]

The rationale for their use is that odd-chain fatty acids are naturally present in very low

abundance in most mammalian tissues.[1] By adding a known amount of a C17:0-containing

lipid to a sample prior to extraction and analysis, variations in sample preparation and

instrument response can be corrected for, leading to more accurate and reproducible

quantification of endogenous lipids.

Experimental Protocol: Fatty Acid Analysis using a C17:0 Internal Standard by LC-MS

Sample Preparation: To a known quantity of biological sample (e.g., plasma, cell pellet,

tissue homogenate), add a known amount of a C17:0 internal standard solution (e.g.,

heptadecanoic acid-d3).[4]

Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or

Bligh-Dyer procedure, or a methyl-tert-butyl ether (MTBE) based method.[11] This involves

partitioning the lipids into an organic phase.
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Saponification (for total fatty acids): To measure total fatty acids (both free and esterified),

the lipid extract is subjected to saponification (alkaline hydrolysis) to release the fatty acids

from complex lipids. This is typically done by heating with a methanolic potassium hydroxide

solution.[12]

Derivatization (optional, for GC-MS): For gas chromatography-mass spectrometry (GC-MS)

analysis, the fatty acids are often converted to their more volatile methyl esters (FAMEs) by

reaction with a methylating agent like BF₃ in methanol.[13]

LC-MS/MS Analysis: Reconstitute the final lipid extract in a suitable solvent and inject it into

an LC-MS/MS system. The fatty acids are separated by reverse-phase liquid

chromatography and detected by mass spectrometry, often in negative ion mode.

Quantification: The peak area of each endogenous fatty acid is normalized to the peak area

of the C17:0 internal standard. The concentration of the endogenous fatty acid is then

calculated using a calibration curve generated from standards.

Workflow for Lipidomics Analysis with a C17:0 Internal Standard
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Ceramide de novo Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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